molecular formula C11H13BrN2O3S B318659 N-(3-bromo-4-methoxybenzoyl)-N'-(2-hydroxyethyl)thiourea

N-(3-bromo-4-methoxybenzoyl)-N'-(2-hydroxyethyl)thiourea

Cat. No.: B318659
M. Wt: 333.2 g/mol
InChI Key: MOZZCSKTILCGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4-methoxybenzoyl)-N'-(2-hydroxyethyl)thiourea is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a hydroxyethylamino group, a sulfanylidenemethyl group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methoxybenzoyl)-N'-(2-hydroxyethyl)thiourea typically involves multiple steps. One common method includes the bromination of a precursor benzamide compound, followed by the introduction of the hydroxyethylamino and sulfanylidenemethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methoxybenzoyl)-N'-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-bromo-4-methoxybenzoyl)-N'-(2-hydroxyethyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methoxybenzoyl)-N'-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(2-hydroxyethyl)benzamide
  • 3-bromo-4-hydroxybenzaldehyde
  • 3-bromo-N-(2-oxo-2-(2-thienylmethylene)hydrazino)ethylbenzamide

Uniqueness

N-(3-bromo-4-methoxybenzoyl)-N'-(2-hydroxyethyl)thiourea is unique due to the presence of the sulfanylidenemethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C11H13BrN2O3S

Molecular Weight

333.2 g/mol

IUPAC Name

3-bromo-N-(2-hydroxyethylcarbamothioyl)-4-methoxybenzamide

InChI

InChI=1S/C11H13BrN2O3S/c1-17-9-3-2-7(6-8(9)12)10(16)14-11(18)13-4-5-15/h2-3,6,15H,4-5H2,1H3,(H2,13,14,16,18)

InChI Key

MOZZCSKTILCGTM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NCCO)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NCCO)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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